N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
Overview
Description
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is a compound that can be derived from nicotinic acid, also known as niacin. Nicotinic acid is a natural product found in plants and animals and serves as a precursor for various nicotinamide derivatives. These derivatives, including the one , have potential applications in various fields, such as herbicide development and medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the functionalization of the nicotinic acid core. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel natural-product-based herbicides . Although the specific synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is not detailed in the provided papers, similar synthetic approaches could be applied, such as amide bond formation, chlorination, and the introduction of the cyclopropylamino group.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the ease of thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form various cyclic structures has been studied, indicating that steric and electronic effects of substituents can significantly influence the molecular conformation and reactivity . The specific molecular structure of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide would likely exhibit similar considerations regarding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including cyclisation , dehydrations to form cyanopyridines , and methylation reactions catalyzed by enzymes such as nicotinamide N-methyltransferase (NNMT) . These reactions are influenced by the structure of the nicotinamide and the presence of functional groups that can interact with reagents or enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives like N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's lipophilicity, solubility, and stability. The determination of nicotinamide in various samples has been performed using techniques such as gas-liquid chromatography and high-performance liquid chromatography , which are indicative of the compound's behavior in analytical settings.
Relevant Case Studies
While the provided papers do not mention specific case studies involving N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, they do discuss the biological activities of related nicotinamide derivatives. For example, certain N-(arylmethoxy)-2-chloronicotinamides have shown excellent herbicidal activity , and the metabolism of nicotinamide has been studied in the context of its role as a uremic toxin . These studies provide a context for understanding the potential applications and effects of nicotinamide derivatives in biological systems.
Scientific Research Applications
Synthesis in Pharmaceutical Compounds
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is used in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in the production of Nevirapine, an anti-infective agent. This synthesis process involves coupling with cyclopropyl amine and a subsequent cyclization under basic conditions, yielding a total yield of about 82% (Hu Yong-an, 2012).
Role in Cyclisation Reactions
This compound also plays a significant role in cyclisation reactions. The thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides, including the subject compound, has been studied. The cyclisation process, monitored by NMR spectroscopy, demonstrates how methyl group substitutions influence the reaction (Elisa L. Fernandes et al., 2006).
Intermediate in Nicotine Insecticides Synthesis
3-Methylpyridine-N-oxide, an essential intermediate in the synthesis of nicotine insecticides like imidacloprid and acetamiprid, is prepared using 2-chloro-5-methylpyridine, which can be synthesized from our compound of interest. The circular microreaction method showed promise in producing 3-methylpyridine-N-oxide with higher yield and safety (Fu-Ning Sang et al., 2020).
Development of Novel Compounds with Insecticidal and Fungicidal Activities
Research into novel N-substitutedphenyl-2-pyrazolylnicotinamides, synthesized using 2-chloro-3-cyanopyridine and related compounds, has shown significant insecticidal and fungicidal activities. These compounds, derived in part from our compound of interest, demonstrate potential in agricultural applications (Jun‐Yan Shang et al., 2019).
Exploration in Corrosion Inhibition
Nicotinamide derivatives, including those related to N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. These studies explore the potential of these compounds in industrial applications (M. P. Chakravarthy et al., 2014).
Sustainable Agricultural Applications
In the sustainable synthesis of organic salts for use as environmentally friendly agrochemicals, nicotinamide (related to our compound of interest) has been effectively utilized. This research contributes to the development of novel, eco-friendly plant protection agents (W. Stachowiak et al., 2022).
properties
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGGHUREHGAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433532 | |
Record name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide | |
CAS RN |
133627-47-1 | |
Record name | Cyclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133627-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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